3-(Pyridin-2-yloxy)benzoic acid

Description

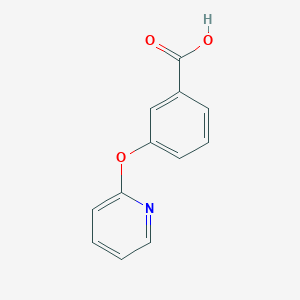

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-4-3-5-10(8-9)16-11-6-1-2-7-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSIEAIIZBZRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619763 | |

| Record name | 3-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-30-2 | |

| Record name | 3-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-(Pyridin-2-yloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yloxy)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a pyridyl ether moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for its effective application, particularly in drug development, where properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) directly govern the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental protocols for their determination, and discusses the implications of these properties for research and development.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₉NO₃[2]

-

Molecular Weight: 215.20 g/mol [2]

-

Canonical SMILES: C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O[3]

-

InChI Key: LYSIEAIIZBZRCE-UHFFFAOYSA-N[2]

Structure:

The Interplay of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from administration to its target site is dictated by its physicochemical characteristics. For a molecule like this compound, the interplay between its acidic (carboxylic acid) and basic (pyridine) centers, along with its overall lipophilicity, is critical. These properties govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Caption: Relationship between key physicochemical properties and ADME profile.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, compiled from various chemical databases and supplier information. It is crucial to distinguish between experimentally determined and computationally predicted values.

| Property | Value | Data Type | Source |

| Molecular Weight | 215.20 g/mol | Calculated | PubChem[2], Sigma-Aldrich |

| Physical State | Solid | Experimental | Sigma-Aldrich |

| Melting Point | 108 °C | Experimental | LookChem[1], Biosynth |

| Boiling Point | 400.6 °C at 760 mmHg | Predicted | LookChem[1] |

| XLogP3 | 1.9 | Predicted | PubChem[2] |

| Hydrogen Bond Donors | 1 (from -COOH) | Calculated | PubChem[2] |

| Hydrogen Bond Acceptors | 4 (from C=O, -O-, ether O, pyridine N) | Calculated | PubChem[2] |

| Rotatable Bond Count | 3 | Calculated | PubChem[2] |

| pKa (Acidic) | ~4 | Predicted/Analog-Based | Based on benzoic acid (pKa ~4.2)[4][5] |

| pKa (Basic) | ~2-3 | Predicted/Analog-Based | Based on 2-phenoxypyridine |

| Aqueous Solubility | No data available | - | LookChem[1] |

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa)

This compound is an amphoteric molecule, possessing both a carboxylic acid group and a pyridine nitrogen.

-

Acidic pKa: The carboxylic acid group is expected to have a pKa value similar to that of benzoic acid, which is approximately 4.2.[4][5] The electron-withdrawing nature of the pyridyloxy substituent at the meta position may slightly increase its acidity (lower the pKa) compared to unsubstituted benzoic acid. This pKa value is critical as it dictates that the molecule will be predominantly in its anionic carboxylate form at physiological pH (7.4), which significantly enhances aqueous solubility.

-

Basic pKa: The pyridine nitrogen can be protonated. However, the ether oxygen atom attached to the 2-position withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen. The pKa for the conjugate acid is therefore expected to be significantly lower than that of pyridine itself (~5.2), likely in the range of 2-3. At physiological pH, the pyridine ring will be overwhelmingly neutral.

Lipophilicity (LogP and LogD)

Lipophilicity is a crucial parameter that influences a compound's ability to cross biological membranes.

-

LogP (Partition Coefficient): The predicted XLogP3 value of 1.9 suggests that the neutral form of the molecule has a moderate preference for a lipid environment over an aqueous one.[2] This level of lipophilicity is often considered favorable for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility.

-

LogD (Distribution Coefficient): Because the molecule ionizes, its effective lipophilicity is pH-dependent and is better described by LogD. At pH 7.4, where the carboxylic acid is deprotonated, the LogD will be significantly lower (more hydrophilic) than the LogP. This change is vital for ensuring solubility in plasma and preventing aggregation, while the underlying LogP of the neutral species still drives passive diffusion across cell membranes.

Melting Point and Solid-State Properties

The experimentally determined melting point is 108 °C.[1] This relatively sharp melting point suggests the material obtained from commercial suppliers is of reasonable purity and crystalline. A moderate melting point below 200°C is often advantageous in drug development as it can correlate with better solubility and dissolution characteristics compared to high-melting-point, high-lattice-energy compounds.

Experimental Protocols for Property Determination

To ensure scientific rigor, predicted values should be confirmed experimentally. The following are standard, validated protocols for determining key physicochemical properties.

Protocol: Determination of LogP by Shake-Flask Method (OECD Guideline 107)

This method remains the gold standard for LogP determination.

Principle: The compound is partitioned between two immiscible phases (n-octanol and water). The concentration in each phase is measured at equilibrium, and the ratio is used to calculate LogP.

Methodology:

-

Preparation: Prepare a stock solution of this compound in n-octanol. Ensure the n-octanol and water (or buffer, pH ~2 to keep the acid protonated) are mutually saturated by stirring them together for 24 hours and allowing them to separate.

-

Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.

-

Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Centrifuge the mixture to ensure complete phase separation.

-

Analysis: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for LogP determination by the shake-flask method.

Protocol: Determination of pKa by Potentiometric Titration

Principle: The compound is dissolved in a suitable solvent (e.g., water/methanol co-solvent) and titrated with a strong acid or base. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility of both neutral and ionized forms.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

-

Titration (for acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the acid has been neutralized (the midpoint of the steepest part of the curve). Advanced software can be used to calculate the pKa from the derivative of the titration curve.

-

Titration (for basic pKa): To determine the basic pKa of the pyridine, perform a reverse titration, starting with the sample in an acidic solution and titrating with a standardized strong base, or titrate the neutral sample with a strong acid (e.g., 0.1 M HCl).

Conclusion

This compound is a molecule of significant interest with a physicochemical profile that makes it amenable to applications in drug discovery. Its moderate lipophilicity (predicted XLogP3 of 1.9) and distinct acidic pKa position it as a versatile scaffold.[2] While many properties are computationally predicted, this guide provides the framework and validated experimental protocols necessary for researchers to confirm these values, ensuring data integrity and enabling the confident application of this compound in their development programs. The provided methodologies for determining LogP and pKa serve as a reliable starting point for a full and robust characterization.

References

-

LookChem. This compound Safety Data Sheets(SDS).

-

PubChem. This compound | C12H9NO3 | CID 21901423. National Center for Biotechnology Information.

-

PubChem. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592. National Center for Biotechnology Information.

-

PubChem. 3-(Pyrimidin-2-yloxy)benzoic acid | C11H8N2O3 | CID 2763560. National Center for Biotechnology Information.

-

Sigma-Aldrich. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR. Merck KGaA.

-

Biosynth. This compound | 51362-30-2 | BCA36230.

-

PubChemLite. This compound (C12H9NO3).

-

ChemicalBook. Benzoic acid | 65-85-0.

-

Williams, R. pKa Data Compiled by R. Williams.

Sources

- 1. 3-(Pyrid-2-yloxy)benzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 2. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. Benzoic acid | 65-85-0 [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic Acid: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the molecular structure, physicochemical properties, synthesis, and potential applications of 3-(Pyridin-2-yloxy)benzoic acid, a molecule of interest due to its unique diaryl ether linkage and the versatile benzoic acid scaffold.

Molecular Identity and Physicochemical Characteristics

This compound is an organic compound featuring a benzoic acid moiety linked to a pyridine ring via an ether bond. This structure confers a specific set of chemical properties that are foundational to its synthesis and application.

The molecular structure consists of a central ether oxygen atom connecting the C-3 position of a benzoic acid ring and the C-2 position of a pyridine ring. This arrangement creates a rigid yet conformationally flexible molecule.

Caption: Workflow for the Ullmann Condensation Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established principles of the Ullmann condensation. [1]

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (1.38 g, 10 mmol), 2-bromopyridine (1.90 g, 12 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

-

Solvent Addition: Add 40 mL of dry toluene to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with the catalytic cycle.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with ethyl acetate (2 x 20 mL).

-

Extraction: Combine the organic filtrates and wash with 1 M HCl (2 x 30 mL) to remove any unreacted pyridine derivatives. The product will remain in the organic layer at this stage. To isolate the acidic product, extract the organic layer with 1 M NaOH (3 x 30 mL).

-

Purification: Combine the basic aqueous extracts. Acidify the solution to pH ~3-4 with concentrated HCl. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield this compound.

Spectroscopic Characterization Profile (Expected)

While specific experimental spectra for this compound are not widely published,[2] its structure allows for the prediction of key features in NMR and IR spectroscopy, which are crucial for identity and purity confirmation.

-

¹H NMR: The spectrum should display distinct signals for both aromatic rings. Protons on the benzoic acid ring will appear as multiplets in the aromatic region (~7.2-8.2 ppm). The protons on the pyridine ring will also appear in the aromatic region, typically with the proton adjacent to the nitrogen atom shifted further downfield (~8.0-8.5 ppm). The carboxylic acid proton will be a broad singlet, significantly downfield (>10 ppm).

-

¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-175 ppm). The remaining aromatic carbons will appear in the ~110-160 ppm range, with carbons directly attached to oxygen appearing further downfield.

-

IR Spectroscopy: The infrared spectrum provides functional group information. Key expected absorption bands include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a C-O-C ether stretch around 1250 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹. [3][4]

Applications and Broader Relevance

The unique combination of a benzoic acid scaffold and a diaryl ether linkage makes this compound and its derivatives interesting candidates for various applications.

-

Agrochemicals: The compound has been identified as a potential herbicide. Its mode of action is reported to be the inhibition of chlorophyll production, leading to phytotoxicity in broadleaf plants. This suggests its utility in agricultural applications for weed control.

-

Drug Discovery Scaffold: The benzoic acid moiety is a well-known pharmacophore present in many approved drugs. [5]Derivatives of this core structure are explored for a wide range of biological activities. For instance, related 3-sulfonamido benzoic acid derivatives have been discovered as potent antagonists for the P2Y14 receptor, a target for treating inflammatory conditions like acute lung injury. [6][7]This highlights the potential of the 3-substituted benzoic acid core in medicinal chemistry. The diaryl ether motif is also a common feature in biologically active molecules, providing a balance of rigidity and conformational flexibility that can be advantageous for binding to protein targets.

Caption: Logical relationships of the core structure to its applications.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Table 2: GHS Hazard Classification

| Pictogram | Code | Hazard Statement | Classification | Source(s) |

|---|

|

| GHS07 | H302 | Harmful if swallowed | Acute Toxicity 4 (Oral) | [8][2]| | | | H315 | Causes skin irritation | Skin Irritation 2 | [8]| | | | H319 | Causes serious eye irritation | Eye Irritation 2A | [8]| | | | H335 | May cause respiratory irritation | STOT SE 3 | [8]|Standard Operating Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [9]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood. [9]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound is stable under recommended storage conditions. [9]* First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [9] * In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [9] * In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [9] * If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [9]

-

References

-

SynArchive. Ullmann Condensation . [Link]

-

LookChem. 3-(Pyrid-2-yloxy)benzoic acid Safety Data Sheets(SDS) . [Link]

-

PubChem. This compound | C12H9NO3 | CID 21901423 . [Link]

-

PubChem. 3-(Pyrimidin-2-yloxy)benzoic acid | C11H8N2O3 | CID 2763560 . [Link]

-

PubChem. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592 . [Link]

-

ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex . The Journal of Organic Chemistry. [Link]

-

ResearchGate. The Ullmann Ether Condensation . [Link]

-

ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . ARKIVOC. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . Revista de la Sociedad Química de México. [Link]

-

KamulinBiotech. Materials Safety Data Sheet . [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

PubChem. 4-(Pyridin-3-yloxy)benzoic acid | C12H9NO3 | CID 22261667 . [Link]

-

PubChem. 3-(Pyridin-2-ylsulfamoyl)-benzoic acid | C12H10N2O4S | CID 1133456 . [Link]

-

PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review . [Link]

-

NIST WebBook. Benzoic acid, 3-nitro- . [Link]

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids . [Link]

-

ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury . [Link]

-

European Patent Office. Process for making 2-alkyl-3-hydroxybenzoic acids - EP 1008583 A1 . [Link]

-

PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury . [Link]

- Google Patents. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzoic acid, 3-nitro- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Pyrid-2-yloxy)benzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

CAS number and IUPAC name for 3-(Pyridin-2-yloxy)benzoic acid

An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a molecule of interest in chemical synthesis and drug discovery. It details the compound's fundamental identifiers, physicochemical properties, a validated synthetic pathway, and its potential applications as a scaffold in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational data and practical, field-proven insights into its handling and utilization.

Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The subject of this guide is unequivocally identified by the following nomenclature and registry number.

The structure consists of a benzoic acid moiety linked to a pyridine ring via an ether bridge at the meta-position. This arrangement of aromatic systems and the ether linkage confers specific chemical properties and reactivity, making it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 108 °C | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| InChI Key | LYSIEAIIZBZRCE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O |

These properties, computed and verified across multiple databases, suggest a stable, solid compound with moderate polarity, suitable for a range of organic reactions.

Synthesis and Purification Protocol

The synthesis of diaryl ethers such as this compound is most effectively achieved via a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation or a base-mediated coupling. The following protocol describes a robust and scalable method.

Underlying Principle and Rationale

The core of this synthesis involves the formation of an ether bond between a phenoxide and an activated pyridine ring. 3-Hydroxybenzoic acid serves as the nucleophile precursor, which, upon deprotonation by a suitable base, attacks the electron-deficient C-2 position of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The use of a copper catalyst can facilitate this reaction, particularly if a less reactive halide is used, by enabling a cross-coupling mechanism. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen as solvents due to their high boiling points and ability to dissolve the ionic intermediates.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reactant Charging: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and copper(I) iodide (CuI, 0.1 eq., optional but recommended).

-

Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of 3-hydroxybenzoic acid).

-

Initiation: Add 2-chloropyridine (1.2 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will quench the reaction and dissolve inorganic salts.

-

Precipitation: While stirring, slowly acidify the aqueous mixture with 2M hydrochloric acid (HCl). The product will precipitate as a solid as the carboxylate is protonated. Adjust to a final pH of 3-4.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water to remove residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

-

Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.

Applications in Research and Drug Development

While this compound is not an end-product drug, its structural motifs are prevalent in pharmacologically active molecules. Its primary value lies in its role as a versatile intermediate or scaffold for building more complex chemical entities.

Scaffold for Lead Compound Generation

The molecule combines three key features: a carboxylic acid group (a common anchor for biological targets), a diaryl ether linkage (providing conformational rigidity and metabolic stability), and a pyridine ring (a frequent component in bioactive compounds, capable of hydrogen bonding and metal coordination). This makes it an attractive starting point for library synthesis in drug discovery programs. For example, derivatives of benzoic acid are explored as analgesics and anti-inflammatory agents[2].

Potential as a Herbicide

Some sources indicate that this compound has shown phytotoxicity by inhibiting chlorophyll production in plants, suggesting its potential use as a herbicide against broadleaf plants.

Caption: Role as a scaffold in discovery chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust. In case of contact, wash affected areas with copious amounts of water.

Conclusion

This compound is a well-defined chemical compound with established identifiers and properties. Its synthesis is achievable through standard organic chemistry methodologies, and its true value for researchers lies in its potential as a modular building block for the creation of novel molecules with potential therapeutic or agricultural applications. Proper safety protocols are essential for its handling. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21901423, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763560, 3-(Pyrimidin-2-yloxy)benzoic acid. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5152592, 3-(Pyridin-2-yl)benzoic acid. Available at: [Link]

-

ChemWhat (2024). 3-METHOXY-2-(PYRIDIN-2-YLMETHOXY)BENZOIC ACID CAS#: 926207-23-0. Available at: [Link]

- Google Patents (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Rasayan Journal of Chemistry (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

-

ResearchGate (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available at: [Link]

-

MDPI (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

Sources

Spectroscopic Characterization of 3-(Pyridin-2-yloxy)benzoic Acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 3-(pyridin-2-yloxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and empirical data from its core structural motifs—benzoic acid and 2-phenoxypyridine—to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide details the requisite experimental protocols for acquiring and validating this data, offering a self-validating system for researchers. The content is structured to provide not just data, but a causal understanding behind the expected spectroscopic behavior, empowering scientists to confidently synthesize, identify, and utilize this compound.

Introduction: The Rationale for Spectroscopic Scrutiny

This compound is a bifunctional organic molecule incorporating a carboxylic acid and a heteroaromatic ether linkage. This unique combination of functional groups makes it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The carboxylic acid moiety provides a handle for amide bond formation or salt formation, while the pyridin-2-yloxy group can participate in hydrogen bonding, metal coordination, and pi-stacking interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall mass. This guide serves as a practical resource for scientists working with or aiming to synthesize this compound, providing a predictive spectroscopic roadmap and the methodologies to confirm it.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent fragments: the 3-substituted benzoic acid and the 2-substituted pyridine ring linked by an ether oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the eight aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on both aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1' (COOH) | 12.0 - 13.0 | broad singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal. |

| H-6 | 8.15 - 8.25 | doublet of doublets | dd, J ≈ 5.0, 2.0 | This proton is ortho to the pyridine nitrogen, making it the most deshielded proton on the pyridine ring. |

| H-4 | 7.80 - 7.90 | triplet of doublets | td, J ≈ 8.0, 2.0 | This proton is deshielded by the neighboring nitrogen and the electron-withdrawing nature of the ring. |

| H-2' | 7.75 - 7.85 | triplet | t, J ≈ 2.0 | This proton is ortho to the carboxylic acid and meta to the ether linkage. |

| H-6' | 7.65 - 7.75 | doublet of triplets | dt, J ≈ 8.0, 2.0 | This proton is ortho to the ether linkage and meta to the carboxylic acid. |

| H-4' | 7.45 - 7.55 | triplet | t, J ≈ 8.0 | This is the proton para to the carboxylic acid and meta to the ether linkage. |

| H-5 | 7.10 - 7.20 | doublet of doublets | dd, J ≈ 8.0, 5.0 | This proton is coupled to both H-4 and H-6. |

| H-3 | 6.95 - 7.05 | doublet of triplets | dt, J ≈ 8.0, 1.0 | This proton is ortho to the ether linkage on the pyridine ring. |

The ¹³C NMR spectrum will provide information about the 12 unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7' (C=O) | 166.0 - 168.0 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C-2 | 163.0 - 165.0 | This carbon is directly attached to the electronegative oxygen and is part of the electron-deficient pyridine ring. |

| C-3' | 155.0 - 157.0 | This carbon is attached to the ether oxygen. |

| C-6 | 148.0 - 150.0 | This carbon is adjacent to the pyridine nitrogen. |

| C-4 | 139.0 - 141.0 | Aromatic CH carbon in the pyridine ring. |

| C-1' | 131.0 - 133.0 | The ipso-carbon of the benzoic acid ring. |

| C-5' | 129.5 - 131.5 | Aromatic CH carbon in the benzoic acid ring. |

| C-2' | 124.0 - 126.0 | Aromatic CH carbon in the benzoic acid ring. |

| C-6' | 121.0 - 123.0 | Aromatic CH carbon in the benzoic acid ring. |

| C-4' | 119.0 - 121.0 | Aromatic CH carbon in the benzoic acid ring. |

| C-5 | 117.0 - 119.0 | Aromatic CH carbon in the pyridine ring. |

| C-3 | 111.0 - 113.0 | Aromatic CH carbon in the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching | Broad, Strong |

| 3000-3100 | C-H (Aromatic) | Stretching | Medium |

| 1680-1710 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1580-1620 | C=C and C=N (Aromatic Rings) | Stretching | Medium to Strong |

| 1200-1300 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |

| 1150-1250 | C-O (Carboxylic Acid) | Stretching | Strong |

| 900-1400 | O-H (Carboxylic Acid) | Bending | Broad, Medium |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption confirms the presence of the acid functionality. The C-O stretching of the aryl ether linkage is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Predicted Molecular Ion (M⁺): For C₁₂H₉NO₃, the exact mass is 215.0582 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 216.0659.

-

Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI). Key fragmentations would include:

-

Loss of H₂O (m/z 197) from the carboxylic acid.

-

Loss of COOH (m/z 170), leading to the 2-phenoxypyridine radical cation.

-

Cleavage of the ether bond, resulting in fragments corresponding to the pyridinoxy cation (m/z 95) and the 3-carboxyphenyl radical (m/z 120) or their respective ions.

-

Experimental Protocols

To obtain and validate the predicted spectroscopic data, the following experimental methodologies are recommended.

Synthesis of this compound

A common method for the synthesis of diaryl ethers is the Ullmann condensation.

Protocol:

-

Reactants: Combine 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyridine (1.2 eq.), potassium carbonate (2.5 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.) in a suitable high-boiling solvent such as dimethylformamide (DMF).

-

Reaction: Heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extraction: Acidify the aqueous solution with dilute HCl to a pH of ~3-4 to precipitate the product. If the product does not precipitate, extract with an organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

NMR Data Acquisition

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Data Acquisition

Protocol:

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in both positive and negative ion modes.

-

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Visualization of Molecular Structure and Spectroscopic Correlations

Visual aids can significantly enhance the understanding of the relationship between a molecule's structure and its spectroscopic data.

Figure 1: 2D structure of this compound with atom numbering for NMR assignments.

Figure 2: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and mass spectra of this compound, grounded in the established spectroscopic behavior of its constituent chemical moieties. By coupling these predictions with robust, field-proven experimental protocols, this document offers a comprehensive and self-validating framework for researchers. The provided insights into the causal relationships between the molecular structure and its spectroscopic output are intended to empower scientists in their synthesis, purification, and application of this and related compounds. Adherence to the outlined methodologies will ensure the generation of high-quality, reliable data, which is paramount for scientific integrity and the advancement of drug discovery and materials science.

References

-

PubChem Compound Summary for CID 21901423, this compound. National Center for Biotechnology Information. [Link]

-

SpectraBase entry for 2-Phenoxypyridine. Wiley-VCH GmbH. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin-Madison. [Link]

The Pyridinyloxy Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridinyloxy scaffold, a heterocyclic motif characterized by a pyridine ring linked to a phenyl or other aromatic system via an oxygen bridge, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique stereoelectronic properties, including the ability to participate in hydrogen bonding and pi-stacking interactions, have rendered it a versatile building block for the design of potent and selective therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of pyridinyloxy compounds, with a deep dive into their mechanistic underpinnings in oncology, neurodegenerative disorders, and infectious diseases. We will explore the causality behind experimental designs, present validated protocols for their evaluation, and offer insights into the structure-activity relationships that govern their biological activity. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Chemical Versatility of the Pyridinyloxy Moiety

The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs.[1] Its nitrogen atom imparts a degree of basicity and the capacity to act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[2] When incorporated into the pyridinyloxy scaffold, these properties are complemented by the flexibility of the ether linkage and the potential for diverse substitutions on both the pyridine and the adjacent aromatic ring. This structural pliability allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and bioavailability, making the pyridinyloxy core a "privileged scaffold" in drug discovery.[3]

The synthesis of pyridinyloxy derivatives is often achieved through established methods like the Hantzsch pyridine synthesis or Bönnemann cyclization, allowing for the generation of diverse compound libraries for screening.[4] This accessibility, coupled with the scaffold's favorable biological profile, has fueled its exploration in a wide array of therapeutic areas.

Therapeutic Applications in Oncology

Pyridinyloxy-containing compounds have demonstrated significant promise as anticancer agents, primarily through their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

A predominant mechanism of action for many anticancer pyridinyloxy compounds is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Several pyridine-urea derivatives incorporating a pyridinyloxy-like motif have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling cascades, leading to a reduction in tumor vascularization.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[8] Novel 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines have been designed as PI3K inhibitors, demonstrating isoform selectivity based on the nature of the aryl group.[8]

Certain anticancer pyridines have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in liver and breast cancer cells.[9] This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[9]

Signaling Pathway: Pyridinyloxy Compound-Mediated Inhibition of a Generic Kinase Pathway

Caption: Inhibition of kinase signaling pathways by pyridinyloxy compounds.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of novel pyridinyloxy derivatives are typically evaluated against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [9] |

| Compound 2 | HepG2 (Liver) | 7.5 ± 0.1 | [9] |

| Compound 1 | MCF-7 (Breast) | 6.3 ± 0.4 | [9] |

| Compound 2 | MCF-7 (Breast) | 16 ± 1.7 | [9] |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [7] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [7] |

| Compound 9b (PI3Kα inhibitor) | PI3Kα | - | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of pyridinyloxy compounds against cancer cell lines.[1][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyridinyloxy test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinyloxy compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Anticancer Drug Screening

Caption: A streamlined workflow for in vitro anticancer screening of pyridinyloxy compounds.

Neuroprotective Applications in Neurodegenerative Diseases

The pyridinyloxy scaffold is also being investigated for its potential in treating neurodegenerative disorders, with a particular focus on Alzheimer's disease.[11][12]

Mechanism of Action: Modulating Cholinergic Signaling

A promising strategy in Alzheimer's therapy is the enhancement of cholinergic neurotransmission, which is impaired in the disease.

A novel pyridinyloxy compound, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) , has been identified as a positive allosteric modulator (PAM) of the α7 nAChR.[11] PAMs enhance the receptor's response to its natural ligand, acetylcholine, without directly activating it. EQ-04 has been shown to be highly selective for the α7 subtype and exhibits neuroprotective effects against β-amyloid (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease.[11] It has also been demonstrated to inhibit the aggregation of Aβ peptides.[11]

Quantitative Data: Neuroprotective Activity of EQ-04

| Assay | Effect of EQ-04 (1 nM) | Reference |

| PC-12 Cell Viability (against Aβ toxicity) | 37% increase | [11] |

| Aβ Aggregation | Inhibition | [11] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of pyridinyloxy compounds against Aβ-induced toxicity in a neuronal cell line (e.g., PC-12).

Materials:

-

PC-12 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

-

Pyridinyloxy test compounds (e.g., EQ-04) dissolved in a suitable solvent

-

β-amyloid (1-42) peptide, pre-aggregated

-

Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white-walled microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed PC-12 cells into 96-well white-walled plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the pyridinyloxy compound for 1-2 hours before adding the Aβ peptide.

-

Aβ Treatment: Add pre-aggregated Aβ (1-42) to the wells to a final concentration known to induce cytotoxicity (e.g., 10-20 µM). Include control wells with cells only, cells with vehicle, and cells with Aβ only.

-

Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.

-

Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and Aβ to those treated with Aβ alone.

Antiviral Potential, Particularly Against HIV

Pyridinyloxy derivatives, specifically pyridine oxides, have been identified as a novel class of inhibitors of the Human Immunodeficiency Virus (HIV).[13][14][15]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

The primary mechanism of action for many of these antiviral compounds is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity.[13][14]

Interestingly, some pyridine oxide derivatives have been shown to inhibit both HIV-1 and HIV-2, and evidence suggests they may have a second, RT-independent mechanism of action.[13] These compounds can select for characteristic NNRTI resistance mutations in the HIV-1 RT gene.[13][14]

Quantitative Data: Anti-HIV Activity

| Compound | Virus Strain | EC50 (µg/mL) | Selectivity Index | Reference |

| JPL-133 (UC-B3096) | HIV-1(IIIB) | 0.05 | ~760 | [13][14] |

Experimental Protocol: Anti-HIV Assay in Cell Culture

This protocol provides a general framework for evaluating the anti-HIV activity of pyridinyloxy compounds in a lymphocyte cell line.

Materials:

-

CEM cell line (or other susceptible lymphocyte cell line)

-

Complete culture medium

-

HIV-1 laboratory strain (e.g., IIIB)

-

Pyridinyloxy test compounds

-

96-well microplates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA)

Procedure:

-

Cell Preparation: Culture CEM cells to a logarithmic growth phase.

-

Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

-

Infection and Treatment: In a 96-well plate, mix CEM cells with a predetermined amount of HIV-1 and immediately add the test compounds at various concentrations. Include virus control (cells + virus) and cell control (cells only) wells.

-

Incubation: Incubate the plates for 4-5 days at 37°C and 5% CO2.

-

Quantification of Viral Replication: After incubation, harvest the cell-free supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.

Conclusion and Future Perspectives

The pyridinyloxy scaffold has unequivocally established its significance in the landscape of modern drug discovery. Its inherent chemical tractability and favorable pharmacological properties have enabled the development of a diverse array of bioactive molecules with therapeutic potential in oncology, neurodegenerative diseases, and virology. The continued exploration of this privileged motif, coupled with advances in computational chemistry and high-throughput screening, promises to unveil novel pyridinyloxy-based therapeutics with enhanced potency, selectivity, and safety profiles. Future research should focus on elucidating the nuanced structure-activity relationships for different therapeutic targets, optimizing pharmacokinetic properties for in vivo efficacy, and exploring the potential of these compounds in combination therapies.

References

-

Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. (URL: [Link])

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (URL: [Link])

- Evaluation and application analysis of animal models of PIPNP based on d

-

Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. (URL: [Link])

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (URL: [Link])

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (URL: [Link])

-

Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. (URL: [Link])

- Synthesis of unique pyrrolidines for drug discovery. (URL: Not available)

-

Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (URL: [Link])

-

Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. (URL: [Link])

-

Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (URL: [Link])

-

Pyridine N-oxide Derivatives: Unusual anti-HIV Compounds With Multiple Mechanisms of Antiviral Action. (URL: [Link])

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (URL: [Link])

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL: Not available)

-

Synthesis and anticancer activity evaluation of a series of[9][13][16]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (URL: [Link])

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (URL: [Link])

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (URL: [Link])

-

Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. (URL: [Link])

-

In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. (URL: [Link])

-

Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (URL: [Link])

-

Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])

-

Pyridinylimidazole based p38 MAP kinase inhibitors. (URL: [Link])

-

Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (URL: [Link])

-

ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES. (URL: [Link])

-

The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])

-

Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (URL: [Link])

- A unique and promising combination of medications for the treatment of Alzheimer's disease. (URL: Not available)

-

Pyridinylquinolines as anticancer agents. (URL: [Link])

-

Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (URL: [Link])

-

Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (URL: [Link])

-

Pyridones in drug discovery: Recent advances. (URL: [Link])

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL: [Link])

-

Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases. (URL: [Link])

-

Synthesis, Characterization, and Antiviral Activities of Pyridopyrazolotriazines. (URL: [Link])

-

Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (URL: [Link])

-

(PDF) Anticancer Functions of Pyridine Heterocycles. (URL: [Link])

-

Antiparasitic Drug Shows Power Against Alzheimer's and Dementia. (URL: [Link])

- Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase rel

-

Plant-derived compounds as potential neuroprotective agents in Parkinson's disease. (URL: [Link])

- Phytochemicals from Plant Foods as Potential Source of Antiviral Agents: An Overview. (URL: Not available)

-

Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (URL: [Link])

-

Increase the success rate of drug candidates by preclinical investigation including both small and large animal models. (URL: [Link])

Sources

- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of human immunodeficiency virus by a new class of pyridine oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic Acid: A Privileged Scaffold in Chemical and Biological Research

This guide provides a comprehensive technical review of 3-(Pyridin-2-yloxy)benzoic acid, a heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, known biological activities, and its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this molecule.

Introduction: The Structural Significance of this compound

This compound is an aromatic ether that uniquely combines three key pharmacophoric elements: a benzoic acid moiety, a pyridine ring, and a flexible ether linkage. The benzoic acid group provides a carboxylic acid function, which is a common feature in many drugs, enabling hydrogen bonding, salt formation, and interactions with biological targets. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's electronic properties and solubility. The ether bond connects these two aromatic systems, providing a specific spatial orientation and rotational flexibility.

This combination makes this compound a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets through strategic modification. Its derivatives have been explored for a range of biological activities, underscoring the importance of this core structure in drug discovery.

Caption: Key Pharmacophoric Features of the Scaffold.

Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical scaffold is the first step in its rational application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 51362-30-2 | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [1][2] |

| Molecular Weight | 215.20 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 108 °C | |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Synthesis and Mechanistic Insights

The primary method for constructing the aryl-ether bond in this compound is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution. This reaction is a cornerstone of synthetic organic chemistry for forming C-O bonds between aryl systems.

Reaction Principle: The reaction involves the coupling of an aryl halide (typically a bromide or chloride) with an alcohol or phenol in the presence of a copper catalyst and a base. In this specific synthesis, 2-halopyridine is coupled with a salt of 3-hydroxybenzoic acid.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are essential. The Cu(I) species is believed to coordinate to both the aryl halide and the phenoxide, facilitating the nucleophilic attack that would otherwise be energetically unfavorable.

-

Base: A base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the hydroxyl group of 3-hydroxybenzoic acid, forming the more nucleophilic phenoxide anion.

-

Ligand (Optional but Recommended): Modern Ullmann couplings often include a ligand, such as L-proline or a diamine, to stabilize the copper catalyst, prevent its precipitation, and accelerate the reaction rate.

-

Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are typically used to ensure the reagents remain in solution at the elevated temperatures required for the reaction.

Caption: General Synthesis via Ullmann Condensation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Ullmann condensation methodologies[3][4].

-

Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyridine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 3-hydroxybenzoic acid.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl). This neutralizes the base and protonates the product.

-

Adjust the pH to ~3-4 with concentrated HCl to ensure the carboxylic acid is fully protonated, which may cause the product to precipitate.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash them with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Biological Activities and Potential Applications

While extensive biological data on the parent this compound is not widely published, its derivatives and related analogs have shown significant activity in various domains, highlighting the scaffold's potential.

Role as a Scaffold in Drug Discovery

The true value of this compound lies in its utility as a versatile building block. Benzoic acid derivatives, in general, exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[5][6]. The pyridin-yloxy-benzoic acid framework has been incorporated into molecules targeting a range of diseases.

-

Anti-inflammatory Agents: The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). By mimicking the arachidonic acid substrate, the carboxylate group can interact with the active site of cyclooxygenase (COX) enzymes. Derivatives of this scaffold could be designed as potential COX-2 inhibitors[7][8][9].

-

Anticancer Agents: Pyridine and pyrimidine-containing compounds are prevalent in oncology. For instance, derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide form the basis of tyrosine kinase inhibitors like Imatinib and Nilotinib[10][11]. The this compound scaffold can be used to synthesize analogs targeting various kinases or other cancer-related pathways.

-

Antimycobacterial Agents: Pyrazolo[1,5-a]pyrimidines containing pyridin-yl groups have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis[12][13].

Herbicidal Activity

Interestingly, this compound has been shown to possess phytotoxic properties. It acts as a herbicide by inhibiting chlorophyll production in broadleaf plants and interfering with seed germination by inhibiting growth hormone activity. This suggests applications in agrochemical research, separate from its role in medicine.

Structure-Activity Relationship (SAR) Insights

SAR studies on derivatives provide a roadmap for optimizing the this compound scaffold for a desired biological activity.

-

Modification of the Carboxylic Acid: The acidic proton is often crucial for binding to targets like COX enzymes. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy or can completely alter the biological target by removing the key acidic interaction point.

-

Substitution on the Benzoic Acid Ring: Adding substituents to the phenyl ring can modulate activity. Hydrophilic groups can enhance interactions with polar residues in a binding pocket, while hydrophobic groups can engage with nonpolar regions[14]. The position of these substituents is critical; for example, ortho-substituents can cause steric hindrance and alter the molecule's conformation.

-

Substitution on the Pyridine Ring: Modifying the pyridine ring can fine-tune the molecule's electronic properties, basicity, and metabolic stability. Adding electron-donating or electron-withdrawing groups can influence the hydrogen bond accepting strength of the pyridine nitrogen and its overall reactivity.

Sources

- 1. This compound | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. iomcworld.com [iomcworld.com]

A Comprehensive Preclinical Safety and Toxicity Profile of 3-(Pyridin-2-yloxy)benzoic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential preclinical safety and toxicity evaluation of the novel chemical entity, 3-(Pyridin-2-yloxy)benzoic acid. In the absence of extensive empirical data for this specific molecule, this document outlines a robust, tiered testing strategy grounded in established regulatory guidelines and industry best practices. We will delve into the known physicochemical properties and initial hazard flags, followed by a detailed roadmap for a full preclinical safety assessment. This guide is intended for researchers, scientists, and drug development professionals to inform the strategic planning and execution of safety and toxicity studies required to advance a compound from discovery to clinical development.

Introduction: The Preclinical Imperative

The journey of a new chemical entity (NCE) from a promising lead compound to a marketed therapeutic is a long and arduous one, with safety and toxicity being major hurdles that often lead to late-stage attrition. A thorough and well-designed preclinical safety assessment is therefore not merely a regulatory requirement but a critical scientific endeavor to characterize the risk profile of a drug candidate.[1] This allows for an informed decision-making process, ensuring the safety of participants in first-in-human clinical trials and beyond.[2]